BBS 4 -

BBS 4

Catalog Number: EVT-261108
CAS Number:
Molecular Formula: C22H24N6O3
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BBS4 is a potent, orally active and selective inducible nitric oxide synthase dimerization inhibitor. BBS4 inhibits the dimerization of iNOS monomers, thus preventing the formation of the dimeric, active form of the enzyme. BBS4 significantly ameliorated adjuvant-induced arthritis in a rat model. BBS4 blocks the formation of the protein-protein interaction present in the dimeric form of iNOS. BBS4 prevents systemic, cardiac, and pulmonary hemodynamic dysfunction in endotoxemic mice.
Source and Classification

BBS4 is classified as a member of the Bardet-Biedl syndrome protein family, which includes several proteins implicated in the pathogenesis of this syndrome. It is located on chromosome 15 in humans and is expressed in various tissues, particularly in the brain and kidney . BBS4 is primarily involved in the assembly and maintenance of cilia, which are cellular organelles that play critical roles in signaling pathways.

Synthesis Analysis

Methods

The synthesis of BBS4 typically involves molecular biology techniques such as polymerase chain reaction (PCR) amplification of the BBS4 coding sequence followed by cloning into expression vectors. The common approach includes:

  1. RNA Isolation: Total RNA is extracted from cells using kits like TRI Reagent.
  2. cDNA Synthesis: Complementary DNA (cDNA) is synthesized from RNA using reverse transcriptase.
  3. PCR Amplification: Specific primers are designed to amplify the BBS4 gene.
  4. Cloning: The amplified product is ligated into plasmid vectors for expression in host cells, such as Escherichia coli or mammalian cells .

Technical Details

For effective expression studies, the BBS4 gene can be introduced into various cell lines through transfection methods. Verification of successful cloning and expression typically involves sequencing and quantitative real-time PCR to assess transcript levels .

Molecular Structure Analysis

Structure and Data

Relevant Data

The protein's sequence features include several conserved regions that are critical for its function in cilia assembly. Mutations within these domains can lead to dysfunctional protein products, contributing to the pathology of Bardet-Biedl syndrome .

Chemical Reactions Analysis

Reactions and Technical Details

BBS4 does not participate in traditional chemical reactions like small molecules; instead, it engages in biological interactions within cellular pathways. For example, it interacts with other Bardet-Biedl syndrome proteins to form complexes that are essential for ciliary assembly. Research indicates that disruptions in these interactions can lead to impaired cellular signaling pathways associated with obesity and other phenotypic traits of Bardet-Biedl syndrome .

Mechanism of Action

Process and Data

The mechanism of action of BBS4 involves its role in cilia formation and maintenance. Cilia are crucial for various signaling pathways, including those mediated by Hedgehog signaling and Wnt pathways. BBS4 contributes to the transport of proteins necessary for ciliary function, ensuring proper signal transduction within cells.

Experimental studies demonstrate that silencing BBS4 expression leads to decreased levels of adipogenic markers such as C/EBPα and PPARγ, indicating its significant role in adipocyte differentiation and metabolism .

Physical and Chemical Properties Analysis

Physical Properties

BBS4 is a protein that exists as a polypeptide chain composed of amino acids. Its physical properties include:

  • Molecular Weight: Approximately 50 kDa.
  • Solubility: Generally soluble in aqueous buffers used for protein studies.

Chemical Properties

As a protein, BBS4 exhibits properties typical of biomolecules:

  • Stability: Sensitive to temperature and pH changes.
  • Interactions: Engages in specific protein-protein interactions critical for its function.

Experimental analyses often involve assessing its stability under various conditions to understand its functional dynamics better .

Applications

Scientific Uses

BBS4 has several important applications in scientific research:

  • Gene Therapy Studies: Understanding BBS4's role can inform therapeutic strategies for Bardet-Biedl syndrome.
  • Ciliary Function Research: Investigating how defects in BBS4 affect ciliary function can provide insights into related disorders.
  • Metabolic Studies: Research on BBS4's influence on adipocyte differentiation contributes to understanding obesity mechanisms.
Introduction

Bardet-Biedl Syndrome (BBS): Clinical Overview and Genetic Heterogeneity

BBS is characterized by extreme clinical variability and age-dependent penetrance of core features. Diagnosis relies on established clinical criteria requiring either four major features or three major plus two minor features (Table 1). The cardinal manifestations include:

  • Retinal cone-rod dystrophy (94% prevalence): Presents with night blindness in early childhood, progressing to legal blindness by adolescence due to degeneration of photoreceptors and retinal pigment epithelium. Electroretinography typically shows significant abnormalities after age five [1] [8].
  • Truncal obesity (89%): Develops postnatally, with normal birth weight followed by rapid weight gain in infancy. This obesity exhibits a distinct pathophysiology from nonsyndromic obesity, involving hypothalamic dysregulation of satiety pathways [6] [8].
  • Postaxial polydactyly (79%): Most commonly affects the hands and feet, though brachydactyly and syndactyly are also frequent minor features [1] [8].
  • Renal abnormalities (52%): Encompass structural malformations (horseshoe kidney, renal cysts), urinary concentration defects, and progressive chronic kidney disease. Renal involvement represents a major cause of mortality, with 6-8% of patients progressing to end-stage renal disease requiring transplantation [1] [8].
  • Cognitive impairment (66%): Historically overestimated due to uncorrected sensory deficits. Contemporary studies reveal mean intellectual functioning 1.5 SD below average, with specific deficits in verbal fluency (22-44%) and perceptual reasoning (53%) [8].
  • Hypogonadism/genitourinary malformations (59%): Include cryptorchidism, hypoplastic uterus, and vaginal atresia. Despite reduced fertility, biological parenthood has been documented in both sexes [8].

Table 1: Diagnostic Clinical Features of Bardet-Biedl Syndrome

Feature CategoryClinical ManifestationPrevalence (%)Key Characteristics
Major FeaturesRetinal cone-rod dystrophy94%Night blindness starting in first decade, legal blindness by 2nd-3rd decade
Truncal obesity89%Postnatal onset, BMI ≈35.7±8.0 kg/m² in adults
Postaxial polydactyly79%Ulnar/fibular additional digits, often with brachydactyly/syndactyly
Cognitive impairment66%Mean IQ 1.5 SD below mean, specific deficits in attention/executive function
Renal abnormalities52%Structural anomalies, CKD in 31-42%, ESRD in 6-8%
Hypogonadism/GU malformations59%Hypoplastic genitalia, 19.5% of males show biochemical hypogonadism
Minor FeaturesDevelopmental delay81%Motor and speech delays common
Olfactory dysfunction47-100%Anosmia or hyposmia
Cardiovascular anomalies1.6-29%Including situs inversus and structural defects
Endocrine/metabolic abnormalities54.3%Metabolic syndrome, T2DM (15.8%), subclinical hypothyroidism (19.4%)
Hepatic involvement30%NAFLD, abnormal liver enzymes

The genetic landscape of BBS reveals complex inheritance patterns. While traditionally considered autosomal recessive, mutations in BBS genes display digenic or triallelic inheritance in approximately 10% of families. BBS4 exemplifies this complexity, as pathogenic variants at this locus may require synergistic mutations in BBS1 or BBS2 for full phenotypic expression. Among 177 multiethnic families screened, BBS4 mutations contributed to less than 3% of cases, though prevalence was substantially higher in Arab populations. This positions BBS4 as a minor but mechanistically significant contributor to BBS pathogenesis [4] [8].

BBS4 Gene: Genomic Localization and Molecular Characterization

Genomic Context and Expression

The BBS4 gene resides on chromosome 15q24.1, spanning a genomic region of approximately 52.3 kb (GRCh38 coordinates: Chr15:72,686,179-72,738,475). This locus contains 17 exons that undergo alternative splicing to generate multiple transcript variants. The predominant isoforms include:

  • Isoform 1 (NM_033028.5): Encodes the full-length 519-amino acid protein
  • Isoform 2 (NM_001252678.2): Lacks an internal exon, producing a truncated protein
  • Isoform 3 (NM_001320665.2): Shorter variant missing a 3' coding region exon [2] [7].

BBS4 exhibits ubiquitous expression across human tissues, with highest expression in testes (RPKM 12.7), prostate (RPKM 9.9), and retinal tissue. This widespread expression pattern aligns with the multisystem nature of BBS pathology, particularly reflecting the reproductive and sensory manifestations of the syndrome [2] [7].

Table 2: Comparative Analysis of Major BBS Genes

Gene SymbolChromosomal LocationPrevalence in BBS (%)Protein FunctionNotable Mutation Types
BBS111q13.223-30%BBSome componentM390R founder mutation
BBS216q12.28-15%BBSome subunitAssociated with severe renal disease
BBS415q24.1<3%BBSome targetingL327P, N165H, S457I
BBS6 (MKKS)20p12.24-7%Chaperonin-likeFrameshifts common
BBS1012q21.220%ChaperoninNonsense mutations prevalent

Molecular Structure and Functional Domains

The BBS4 protein (UniProt: Q96RK4) contains 519 amino acids with a predicted molecular weight of ~57 kDa. Its architecture features two critical domains:

  • N-terminal Tetratricopeptide Repeats (TPRs): Three TPR motifs (residues 18-400) mediate protein-protein interactions and facilitate assembly of the BBSome complex. These repeats show homology to O-linked N-acetylglucosamine transferases (OGT) in plants and archaebacteria [7].
  • C-terminal BBS4-specific domain: This structurally unique region (residues 401-519) enables cargo recognition and microtubule anchoring through interactions with PCM1 (pericentriolar material 1) at the basal body [4] [7].

BBS4 functions as an essential adapter within the octameric BBSome complex, which includes BBS1, BBS2, BBS4, BBS5, BBS7, BBS8, BBS9, and BBIP10. This complex acts as a ciliary transport shuttle, facilitating the trafficking of membrane-associated proteins into and out of cilia. Specifically, BBS4 participates in:

  • Microtubule anchoring: Direct interaction with the centrosomal protein PCM1 enables BBS4 to tether vesicles to the basal body
  • Cell cycle regulation: Depletion disrupts G1/S transition through mislocalization of cyclin E
  • Cargo selection: Recognition of specific ciliary membrane proteins for BBSome-mediated transport [4] [7] [8].

Mutation Spectrum and Pathogenic Mechanisms

The BBS4 mutation profile encompasses missense, nonsense, and splice-site variants, with notable examples including:

  • IVS3-2A→G: Splice-site mutation affecting exon 4 processing
  • A364E: Recurrent missense variant disrupting TPR structure
  • L327P: Hydrophobic core perturbation in TPR domain
  • S457I: C-terminal domain impairment affecting cargo binding [4].

BBS4 mutations typically result in disrupted BBSome assembly and mislocalization of ciliary cargo. Knockout mouse models demonstrate that BBS4 deficiency causes:

  • Mistrafficking of olfactory receptors: Explains anosmia/hyposmia in patients
  • Defective leptin receptor signaling: Contributes to hyperphagia and obesity
  • Aquaporin-2 mislocalization: Underlies renal concentration defects
  • Rhodopsin accumulation in inner segments: Leads to photoreceptor degeneration [6] [8].

The triallelic inheritance pattern observed in some BBS4 families involves compound heterozygosity at the BBS4 locus plus a third mutation at another BBS locus (typically BBS1 or BBS2). For example, family PB043 exhibited homozygous A364E mutations in BBS4 coupled with a T558I variant in BBS2, suggesting functional cooperativity between these BBSome components in disease pathogenesis [4].

Table 3: BBS4 Protein Characteristics and Functional Domains

Molecular CharacteristicDetailsFunctional Significance
Chromosomal Location15q24.1Susceptibility locus for microdeletions
Protein Length519 amino acidsMolecular weight ≈57 kDa
Key DomainsN-terminal TPR repeats (residues 18-400)Mediates BBSome assembly and protein interactions
C-terminal BBS4-specific domain (residues 401-519)Facilitates cargo recognition and microtubule anchoring
Protein InteractionsPCM1, BBS1, BBS2, BBS5, BBS7, BBS8, BBS9, BBIP10Core BBSome components and centrosomal partners
Cellular LocalizationBasal body, ciliary axoneme, pericentriolar regionCritical for ciliary protein trafficking
Pathogenic MechanismsDisrupted BBSome assembly, mistrafficking of ciliary cargoLeads to obesity, retinal degeneration, renal defects

Properties

Product Name

BBS 4

IUPAC Name

(2R)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-(2-imidazol-1-yl-6-methylpyrimidin-4-yl)pyrrolidine-2-carboxamide

Molecular Formula

C22H24N6O3

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C22H24N6O3/c1-15-11-20(26-22(25-15)27-10-8-23-13-27)28-9-2-3-17(28)21(29)24-7-6-16-4-5-18-19(12-16)31-14-30-18/h4-5,8,10-13,17H,2-3,6-7,9,14H2,1H3,(H,24,29)/t17-/m1/s1

InChI Key

LBCGUKCXRVUULK-QGZVFWFLSA-N

SMILES

CC1=CC(=NC(=N1)N2C=CN=C2)N3CCCC3C(=O)NCCC4=CC5=C(C=C4)OCO5

Solubility

Soluble in DMSO, not in water

Synonyms

BBS-4; BBS4; BBS 4; Bardet-Biedl syndrome 4.

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CN=C2)N3CCCC3C(=O)NCCC4=CC5=C(C=C4)OCO5

Isomeric SMILES

CC1=CC(=NC(=N1)N2C=CN=C2)N3CCC[C@@H]3C(=O)NCCC4=CC5=C(C=C4)OCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.